Rimonabant exerts its effects by selectively binding to the CB1 receptor and acting as an antagonist/inverse agonist [ [] ]. It blocks the binding of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby preventing their downstream signaling effects. This leads to the inhibition of CB1 receptor-mediated processes, such as appetite stimulation, lipogenesis, and reward pathways.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1